Omeprazole Sulfide-13C,D3 can be sourced from specialized chemical suppliers and is classified under the category of labeled compounds. It serves as a reference standard in analytical chemistry and is particularly useful in studies involving the metabolism of proton pump inhibitors.
The synthesis of Omeprazole Sulfide-13C,D3 typically involves the deuteration of Omeprazole Sulfide using deuterated reagents and solvents. One common method includes catalytic hydrogenation with deuterium gas, optimizing reaction conditions to achieve high yields and purity.
The synthesis process often requires controlled environments to manage the levels of deuteration effectively. The use of advanced techniques such as mass spectrometry can help confirm the successful incorporation of deuterium and carbon-13 isotopes into the final product.
The molecular structure of Omeprazole Sulfide-13C,D3 features a benzimidazole ring, a pyridine ring, and a sulfide group, characteristic of proton pump inhibitors. The incorporation of deuterium and carbon-13 isotopes allows for enhanced tracking in metabolic studies.
The empirical formula for Omeprazole Sulfide-13C,D3 is , indicating the presence of three deuterium atoms. The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry.
Omeprazole Sulfide-13C,D3 can undergo various chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions are typically adjusted based on the desired products.
Omeprazole Sulfide-13C,D3 acts primarily as a proton pump inhibitor by targeting the H+/K+ ATPase enzyme located in gastric parietal cells.
By inhibiting this enzyme, the compound effectively reduces gastric acid secretion, leading to an increase in gastric pH. This mechanism is crucial for treating conditions related to excessive stomach acid production.
Omeprazole Sulfide-13C,D3 appears as an off-white solid with a high degree of purity (typically above 99% as per HPLC analysis). Its melting point and solubility characteristics are essential for determining its stability and application in formulations.
The compound exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH levels or heat. Its reactivity profile includes susceptibility to oxidation and reduction reactions, which are critical for its applications in synthetic chemistry.
Omeprazole Sulfide-13C,D3 has several scientific uses:
Omeprazole Sulfide-¹³C,D₃ is a multi-isotopically labeled analog of the proton pump inhibitor metabolite omeprazole sulfide. Its systematic IUPAC name is 5-(Methoxy-¹³C,D₃)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole, reflecting the precise positions of isotopic substitution [3] [6]. The molecular formula is C₁₆[¹³C]H₁₆D₃N₃O₂S, with a molecular weight of 333.43 g/mol [3]. This compound is distinguished from the unlabeled omeprazole sulfide (CAS 73590-85-9) by:
The structural integrity of the isotopic labeling is validated through high-resolution mass spectrometry (HRMS), which confirms the accurate mass shift compared to the unlabeled counterpart. The isotopic purity specification is ≥99% for ¹³C and ≥99% for deuterium, with chemical purity ≥95% as determined by HPLC [3] [6] [8]. This high isotopic purity is critical for minimizing interference from unlabeled species in quantitative assays.
Property | Omeprazole Sulfide-¹³C,D₃ | Unlabeled Omeprazole Sulfide | |
---|---|---|---|
Molecular Formula | C₁₆[¹³C]H₁₆D₃N₃O₂S | C₁₇H₁₉N₃O₂S | |
Molecular Weight | 333.43 g/mol | 329.42 g/mol | |
CAS Number | 922730-98-1 | 73590-85-9 | |
Isotopic Purity | ≥99% ¹³C, ≥99% D | N/A | |
Chemical Purity (HPLC) | ≥95% | ≥95% | |
Appearance | Beige to off-white solid | Beige solid | [3] [6] [8] |
The dual isotopic labeling strategy (¹³C and D₃) in omeprazole sulfide serves multiple analytical purposes in pharmacokinetic and metabolic studies:
Metabolic Pathway Tracing: ¹³C labeling provides a mass shift detectable via mass spectrometry, enabling unambiguous differentiation between endogenous metabolites and drug-derived species. This is particularly valuable in complex matrices like brain tissue, where background interference is high [2]. The ¹³C label remains stable during phase I/II metabolic reactions, allowing continuous tracking of the methoxy group through biotransformations.
Deuterium Kinetic Isotope Effect (KIE): Incorporation of deuterium into the non-exchangeable methoxy positions (-OCD₃) alters the bond strength of adjacent C-H bonds. This strategically reduces the rate of oxidative demethylation by cytochrome P450 enzymes—a major metabolic pathway for omeprazole sulfide. The D₃ labeling thereby extends the metabolic half-life, enhancing detection sensitivity in vivo [4] [6].
Internal Standard Utility: The mass difference of +4 Da (¹³C contributes +1, D₃ contributes +3) relative to the unlabeled molecule enables its use as a mass spectrometric internal standard. When co-administered with unlabeled omeprazole sulfide, it corrects for extraction efficiency, ionization suppression, and instrument variability in quantitative LC-MS assays [2] [6].
Brain Penetration Studies: The isotopic label enables precise quantification of blood-brain barrier penetration. In neuropharmacology research, co-administration of labeled and unlabeled omeprazole via different routes (IV, IP, PO) allows calculation of brain-to-plasma partition coefficients (Kp) and identification of brain-specific metabolites—critical for assessing neuroactivity [2].
Isotope | Role | Analytical Benefit | Biological Impact | |
---|---|---|---|---|
¹³C | Positional tracer | Mass shift detectable in all metabolites retaining label | Enables metabolic pathway mapping | |
D₃ | Modulator of metabolism | Reduces oxidative demethylation rate | Extends half-life; improves sensitivity | |
¹³C+D₃ | Internal standard for LC-MS/MS | Corrects for matrix effects in bioanalysis | Enhances quantification accuracy | [2] [4] [6] |
The synthesis of Omeprazole Sulfide-¹³C,D₃ typically involves:
This labeling strategy has proven essential in identifying 17 metabolites of omeprazole in mouse brain tissue, with distinct profiles observed across plasma and brain matrices after different administration routes [2]. The 3 Da mass difference between the labeled and unlabeled compound pairs allows isotope ratio-patterning in LC-MS chromatograms, facilitating discovery of novel neural metabolites that would otherwise be obscured by endogenous compounds.
Compound Name | Molecular Formula | Molecular Weight | CAS Number | Primary Application | |
---|---|---|---|---|---|
Omeprazole Sulfide-¹³C,D₃ | C₁₆[¹³C]H₁₆D₃N₃O₂S | 333.43 | 922730-98-1 | Metabolic pathway studies | |
Omeprazole Sulfone-¹³C,D₃ | C₁₆[¹³C]H₁₆D₃N₃O₄S | 365.43 | 1261393-28-5 | Sulfone metabolite quantification | |
Omeprazole-¹³C,D₃ | C₁₆[¹³C]H₁₆D₃N₃O₃S | 349.43 | 1261395-28-1 | Parent drug pharmacokinetics | [4] [5] [8] |
CAS No.: 34911-51-8
CAS No.: 676-99-3
CAS No.: 463-82-1
CAS No.: 54750-04-8
CAS No.: 22514-60-9
CAS No.: 88048-09-3